molecular formula C12H11BrO3 B14284411 Acetic acid;6-bromoazulen-2-ol CAS No. 139423-55-5

Acetic acid;6-bromoazulen-2-ol

Cat. No.: B14284411
CAS No.: 139423-55-5
M. Wt: 283.12 g/mol
InChI Key: JYIJYUXLKAVZLY-UHFFFAOYSA-N
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Description

Acetic acid;6-bromoazulen-2-ol is a compound that combines the properties of acetic acid and 6-bromoazulen-2-ol. Acetic acid is a well-known organic acid with a pungent smell and is commonly used in various industrial and household applications. 6-bromoazulen-2-ol is a brominated derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the azulene ring . The subsequent introduction of the acetic acid group can be carried out through esterification or other suitable organic reactions.

Industrial Production Methods

Industrial production of acetic acid;6-bromoazulen-2-ol may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-bromoazulen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the brominated azulene structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;6-bromoazulen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid;6-bromoazulen-2-ol involves its interaction with specific molecular targets. The bromine atom and the azulene ring play crucial roles in its reactivity and interactions. The compound can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread industrial and household applications.

    Azulene: A bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.

    6-bromoazulene: A brominated derivative of azulene with distinct chemical reactivity.

Uniqueness

Acetic acid;6-bromoazulen-2-ol is unique due to the combination of the acetic acid moiety and the brominated azulene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

139423-55-5

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

acetic acid;6-bromoazulen-2-ol

InChI

InChI=1S/C10H7BrO.C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;1-2(3)4/h1-6,12H;1H3,(H,3,4)

InChI Key

JYIJYUXLKAVZLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=CC(=CC2=CC=C1Br)O

Origin of Product

United States

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